What is Isopropyl phenyl-d7 and its common uses in research?
What is Isopropyl phenyl-d7 and its common uses in research?
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Deuterated Isopropyl Phenyl Compounds in Quantitative Analysis.
The term "Isopropyl phenyl-d7" is commonly used in chemical catalogs and research literature to refer to isotopically labeled compounds where a deuterated isopropyl group (a propyl group with seven deuterium atoms) is attached to a phenyl ring. Due to the ambiguity of this nomenclature, this guide will focus on two of the most common and commercially available research compounds that fall under this description: Isopropyl-d7-benzene (also known as Cumene-d7) and Isopropyl Phenyl Phosphate-d7 .
These compounds are primarily utilized as internal standards in quantitative analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their structural and chemical similarity to their non-deuterated counterparts, combined with their distinct mass difference, makes them ideal for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate quantification as it effectively corrects for sample matrix effects and variations in sample preparation and instrument response.
Core Compounds and Their Properties
A summary of the key physicochemical properties of Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 is presented below. These tables provide a quick reference for researchers to compare the characteristics of these two important analytical standards.
Table 1: Physicochemical Properties of Isopropyl-d7-benzene
| Property | Value |
| Synonyms | Cumene-isopropyl-d7, (Heptadeuterioisopropy)benzene |
| CAS Number | 20201-28-9 |
| Linear Formula | C₆H₅CD(CD₃)₂ |
| Molecular Formula | C₉H₅D₇ |
| Molecular Weight | 127.23 g/mol |
| Appearance | Liquid |
| Boiling Point | 152-154 °C |
| Density | 0.914 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D |
| Mass Shift | M+7 |
Table 2: Physicochemical Properties of Isopropyl Phenyl Phosphate-d7
| Property | Value |
| Synonyms | Mono(1-methylethyl-d7) Phosphoric Acid Monophenyl Ester |
| CAS Number | Not consistently assigned; varies by supplier |
| Molecular Formula | C₉H₆D₇O₄P |
| Molecular Weight | 223.21 g/mol |
| Appearance | Clear Colorless Oil |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Boiling Point | ~400 °C (for non-deuterated tri-isopropylated phenyl phosphate) |
| Density | ~1.168 g/cm³ at 20 °C (for non-deuterated tri-isopropylated phenyl phosphate) |
| Isotopic Purity | Typically ≥98% |
Synthesis Pathways
The synthesis of these deuterated compounds involves incorporating the deuterium atoms at the isopropyl group, which is then attached to the phenyl ring. The following diagrams illustrate the plausible synthetic routes for both Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7.
Common Uses in Research and Experimental Protocols
The primary application of both Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 is as internal standards for isotope dilution mass spectrometry. Below are detailed experimental workflows and protocols for their use in GC-MS and LC-MS/MS, respectively.
Isopropyl-d7-benzene in GC-MS Analysis of Aromatic Hydrocarbons
Isopropyl-d7-benzene is an excellent internal standard for the quantification of cumene and other volatile aromatic hydrocarbons in various matrices, including environmental samples and petroleum products.
Experimental Protocol: Quantification of Cumene in Water by GC-MS
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Preparation of Standards:
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Prepare a stock solution of non-deuterated cumene in methanol at a concentration of 1 mg/mL.
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Prepare a stock solution of Isopropyl-d7-benzene in methanol at a concentration of 1 mg/mL.
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Create a series of calibration standards by diluting the cumene stock solution to concentrations ranging from 1 to 100 µg/L in clean water.
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Spike each calibration standard and a blank water sample with the Isopropyl-d7-benzene solution to a final concentration of 20 µg/L.
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Sample Preparation:
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Collect 100 mL of the water sample in a glass container.
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Spike the sample with the Isopropyl-d7-benzene solution to a final concentration of 20 µg/L.
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Add 10 mL of dichloromethane and shake vigorously for 2 minutes for liquid-liquid extraction.
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Allow the phases to separate and collect the dichloromethane layer.
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Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
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GC-MS Instrumental Analysis:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Inlet: Splitless mode, 250 °C.
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Oven Program: Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Cumene: Quantifier ion m/z 105, Qualifier ion m/z 120.
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Isopropyl-d7-benzene: Quantifier ion m/z 112, Qualifier ion m/z 127.
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Data Analysis and Quantification:
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Generate a calibration curve by plotting the ratio of the peak area of cumene to the peak area of Isopropyl-d7-benzene against the concentration of cumene for the calibration standards.
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Calculate the concentration of cumene in the sample using the peak area ratio from the sample and the calibration curve.
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Isopropyl Phenyl Phosphate-d7 in LC-MS/MS Analysis of Organophosphate Flame Retardants
Isopropyl Phenyl Phosphate-d7 is used as an internal standard for the analysis of isopropyl phenyl phosphates and other organophosphate flame retardants (OFRs) in environmental and biological samples. LC-MS/MS is the preferred technique for these less volatile and more polar compounds.[1]
Experimental Protocol: Quantification of Isopropylated Phenyl Phosphates in House Dust by LC-MS/MS
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Preparation of Standards:
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Prepare stock solutions of target isopropyl phenyl phosphate isomers (e.g., mono-, di-, tri-isopropylphenyl phosphate) in acetonitrile at 1 mg/mL.
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Prepare a stock solution of Isopropyl Phenyl Phosphate-d7 in acetonitrile at 1 mg/mL.
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Create a series of calibration standards by diluting the OFR stock solutions in acetonitrile to concentrations ranging from 0.1 to 50 ng/mL.
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Spike each calibration standard and a blank solvent sample with the Isopropyl Phenyl Phosphate-d7 solution to a final concentration of 10 ng/mL.
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Sample Preparation:
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Weigh 100 mg of sieved house dust into a polypropylene tube.
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Spike the dust sample with the Isopropyl Phenyl Phosphate-d7 solution to a final concentration of 10 ng/g.
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Add 5 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 15 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) for cleanup.
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Elute the analytes with acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of 50:50 methanol:water.
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LC-MS/MS Instrumental Analysis:
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Liquid Chromatograph: Shimadzu Nexera X3 or equivalent.
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the target analytes.
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Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions would need to be optimized for each specific isopropyl phenyl phosphate isomer and the d7-internal standard. For example:
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Analyte (e.g., mono-isopropylphenyl diphenyl phosphate): Precursor ion [M+H]⁺ -> Product ion(s).
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Isopropyl Phenyl Phosphate-d7: Precursor ion [M+H]⁺ -> Product ion(s).
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Data Analysis and Quantification:
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Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of Isopropyl Phenyl Phosphate-d7 against the concentration of the analyte for the calibration standards.
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Calculate the concentration of the target OFR in the dust sample using the peak area ratio from the sample and the calibration curve, accounting for the initial sample weight.
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Conclusion
Isopropyl-d7-benzene and Isopropyl Phenyl Phosphate-d7 are invaluable tools for researchers requiring accurate and precise quantification of aromatic hydrocarbons and organophosphate flame retardants, respectively. Their use as internal standards in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges of complex sample matrices. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful application of these deuterated compounds in advanced analytical research.
